Imidazo[1,2-a]pyrazine-3-carbaldehyde

Catalog No.
S1481148
CAS No.
106012-58-2
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrazine-3-carbaldehyde

CAS Number

106012-58-2

Product Name

Imidazo[1,2-a]pyrazine-3-carbaldehyde

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2C=N1)C=O

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O

Synthesis

Imidazo[1,2-a]pyrazine-3-carbaldehyde (ImPyzCHO) can be synthesized through various methods, including:

  • One-pot three-component condensation: This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine. [Source: ]

Potential Applications

Research suggests ImPyzCHO may have potential applications in various scientific fields, including:

  • Anti-cancer agents: Studies have explored the anti-cancer properties of ImPyzCHO derivatives. For example, a study reported that some derivatives exhibited promising anti-cancer activity against various cancer cell lines. [Source: ]
  • Urease inhibitors: ImPyzCHO derivatives have also been investigated for their potential to inhibit the enzyme urease. Urease plays a role in the metabolism of urea, and its inhibition could have various applications, such as in agriculture and medicine. [Source: ]

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyrazine rings. This compound features a carbaldehyde functional group at the 3-position of the imidazo[1,2-a]pyrazine structure. Its molecular formula is C7H5N3OC_7H_5N_3O, and it exhibits a unique arrangement of nitrogen atoms that contributes to its chemical properties and biological activities. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Typical of aldehydes and heterocycles:

  • Condensation Reactions: It can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, enabling the formation of complex polycyclic frameworks, which are often useful in drug development.
  • Aza-Friedel-Crafts Reaction: This reaction allows for the introduction of alkyl or aryl groups onto the imidazo[1,2-a]pyrazine framework, enhancing its structural diversity and potential biological activity .

Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits significant biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Compounds derived from imidazo[1,2-a]pyrazine structures have shown activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Antileishmanial Activity: Research indicates that imidazo[1,2-a]pyrazines possess antileishmanial properties, which could be beneficial in treating leishmaniasis .

Several synthetic approaches have been developed for producing imidazo[1,2-a]pyrazine-3-carbaldehyde:

  • Catalytic Synthesis: One efficient method involves the use of silver catalysts for intramolecular aminooxygenation reactions that yield high yields of imidazo[1,2-a]pyrazine derivatives .
  • Multicomponent Reactions: Recent studies have highlighted the use of multicomponent reactions that combine various reagents to synthesize imidazo[1,2-a]pyrazines in a one-pot process, enhancing efficiency and reducing waste .
  • Oxidative C-N Bond Formation: A dual catalytic system using flavin and iodine has been reported to facilitate oxidative C-N bond formation, leading to the synthesis of various imidazo[1,2-a]pyrazines from readily available starting materials .

Imidazo[1,2-a]pyrazine-3-carbaldehyde finds applications across multiple fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drug candidates due to their diverse biological activities.
  • Organic Synthesis: The compound serves as a versatile building block in organic synthesis for creating complex molecular architectures.
  • Material Science: Research is ongoing into its use in developing new materials with unique electronic or optical properties.

Studies on the interactions of imidazo[1,2-a]pyrazine-3-carbaldehyde with biological targets are crucial for understanding its mechanism of action:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes can provide insights into its potential therapeutic effects.
  • Receptor Binding Studies: Understanding how it interacts with cellular receptors may elucidate its role in various biological pathways.

Imidazo[1,2-a]pyrazine-3-carbaldehyde shares structural similarities with other compounds in the imidazo series. Here are some notable comparisons:

Compound NameStructure TypeKey Biological Activity
Imidazo[1,2-a]pyridineImidazole-Pyridine HybridAnticancer and antimicrobial
Imidazo[1,2-b]pyridineImidazole-Pyridine HybridAntiviral and anti-inflammatory
Imidazo[1,2-c]quinolineImidazole-Quinoline HybridAntimicrobial and antitumor

Uniqueness of Imidazo[1,2-a]pyrazine-3-carbaldehyde

Imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of a carbaldehyde group. This configuration imparts distinct chemical reactivity compared to other imidazole-containing compounds. Its ability to participate in diverse

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Dates

Modify: 2023-09-13

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